

# What is the chemical structure and properties of Isomucronulatol?

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## Compound of Interest

Compound Name: *Isomucronulatol*

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An In-depth Technical Guide to **Isomucronulatol**: Chemical Structure, Properties, and Biological Activities

## Introduction

**Isomucronulatol** is a naturally occurring isoflavan, a class of flavonoid compounds, that has garnered scientific interest for its potential therapeutic properties.<sup>[1][2]</sup> As a phytoalexin, it is produced by various plants in response to stress and pathogens.<sup>[3]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural sources, and known biological activities of **Isomucronulatol**, with a focus on its underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

## Chemical Structure and Classification

**Isomucronulatol**, with the IUPAC name 3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is characterized by a core isoflavan structure.<sup>[4][5]</sup> This structure consists of a chroman ring system linked to a dihydroxymethoxy-substituted phenyl group at the C3 position. The molecule possesses a chiral center at the C3 position, leading to the existence of (R)- and (S)-enantiomers.<sup>[6][7]</sup> However, much of the existing research does not specify the stereochemistry, suggesting that a racemic mixture was likely used.<sup>[6]</sup>

**Isomucronulatol** is classified within the kingdom of organic compounds, belonging to the superclass of phenylpropanoids and polyketides, and more specifically to the class of

isoflavonoids.<sup>[8]</sup>

## Chemical Structure Diagram

Caption: 2D Chemical Structure of **Isomucronulatol**.

## Physicochemical Properties

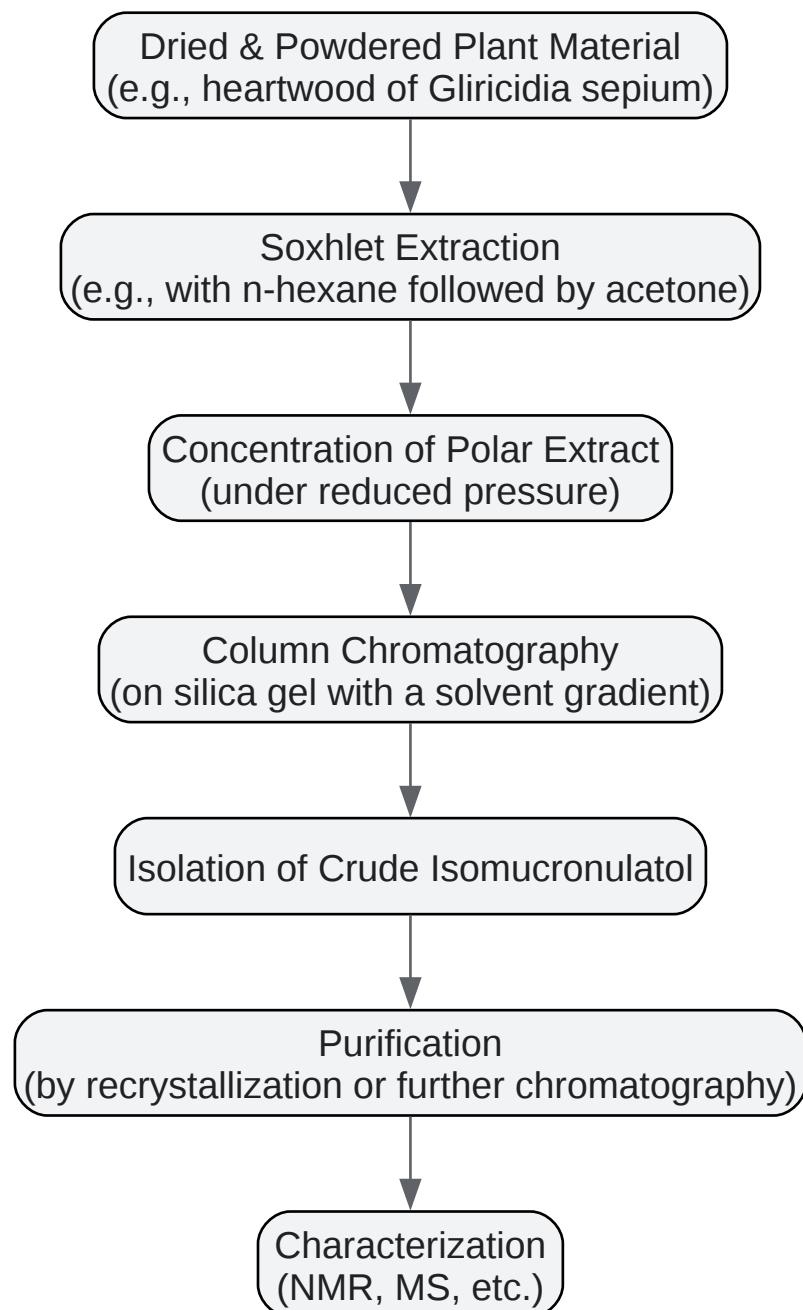
A summary of the key physicochemical properties of **Isomucronulatol** is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the design of analytical and formulation studies.

Property	Value	Source
CAS Number	52250-35-8 / 64474-51-7	<a href="#">[4]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>17</sub> H <sub>18</sub> O <sub>5</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	302.32 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	152-153 °C	<a href="#">[5]</a> <a href="#">[9]</a>
Boiling Point (Predicted)	426.8 ± 45.0 °C	<a href="#">[9]</a>
Density (Predicted)	1.279 ± 0.06 g/cm <sup>3</sup>	<a href="#">[9]</a>
Water Solubility (Predicted)	0.062 g/L	<a href="#">[8]</a>
logP (Predicted)	2.76 - 2.88	<a href="#">[8]</a>
pKa (Strongest Acidic, Predicted)	9.50 - 9.67	<a href="#">[8]</a> <a href="#">[9]</a>
Appearance	White to off-white solid	<a href="#">[9]</a>
InChIKey	NQRBAPDEZYMKFL-UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[5]</a>
SMILES	COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC	<a href="#">[4]</a> <a href="#">[5]</a>

## Natural Sources and Isolation

**Isomucronulatol** is a secondary metabolite found in a variety of plant species. It was first isolated from the heartwood of *Gliricidia sepium*.<sup>[10]</sup> Other notable natural sources include the roots of *Astragalus membranaceus*, a plant widely used in traditional medicine, as well as *Robinia pseudoacacia* and *Colutea arborescens*.<sup>[2][5][11]</sup> Furthermore, **Isomucronulatol** has been detected in several food products, including green beans, red tea, and green tea (*Camellia sinensis*).<sup>[8]</sup>

The general workflow for the extraction and isolation of **Isomucronulatol** from plant material is outlined below.<sup>[10]</sup>



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Caption: General workflow for the extraction of **Isomucronulatol**.

## Biological Activities and Mechanisms of Action

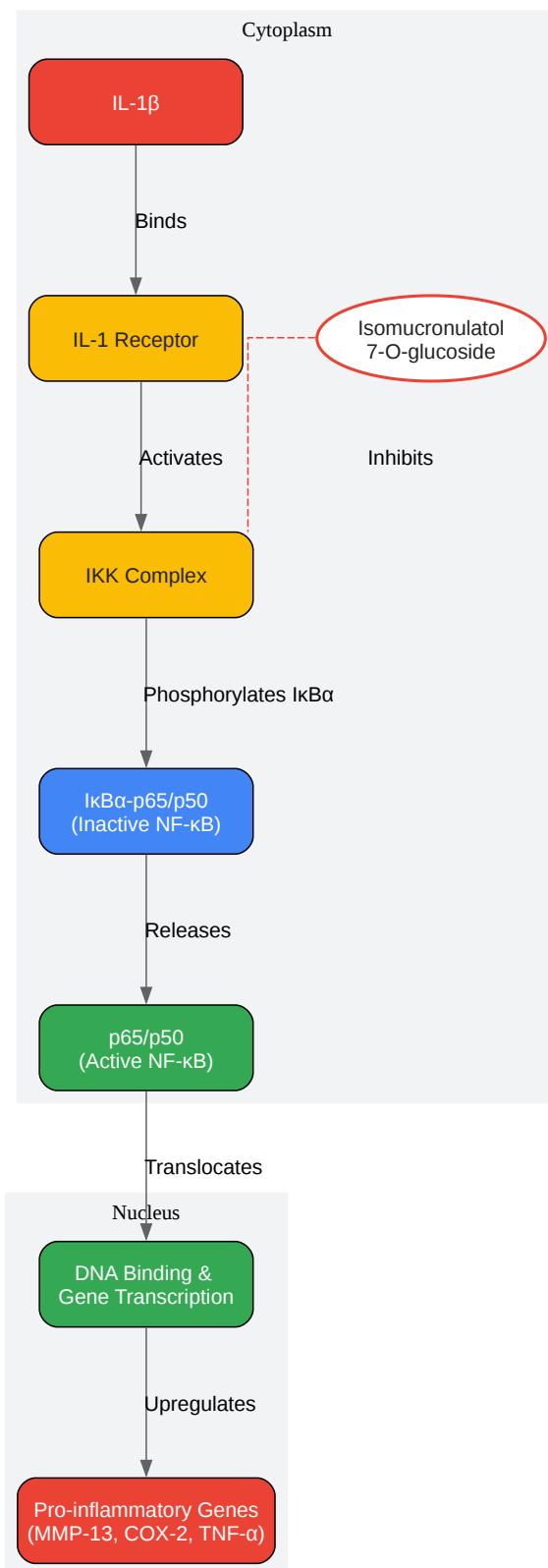
The primary pharmacological activities attributed to **Isomucronulatol** and its derivatives are anti-inflammatory and anti-osteoarthritic.<sup>[1]</sup> There are also reports of its potential as an

anticancer and antimicrobial agent, although some of these claims originate from commercial suppliers and require further validation through peer-reviewed research.[1][3][10]

## Anti-inflammatory and Anti-osteoarthritic Effects

The most well-documented biological activity of **Isomucronulatol** and its glycoside, **Isomucronulatol** 7-O-glucoside, is the mitigation of inflammatory processes, particularly those associated with osteoarthritis.[11] Research has shown that **Isomucronulatol** 7-O-glucoside can counteract the effects of the pro-inflammatory cytokine Interleukin-1 beta (IL-1 $\beta$ ), a key driver in the pathogenesis of osteoarthritis.[11] In vitro studies using human chondrosarcoma cells have demonstrated that this compound can suppress the expression of key mediators involved in cartilage degradation and inflammation in a dose-dependent manner.[11]

The primary mechanism for these anti-inflammatory effects is the modulation of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[11] In response to inflammatory stimuli like IL-1 $\beta$ , the I $\kappa$ B kinase (IKK) complex phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ , leading to its degradation. This allows the NF- $\kappa$ B dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. **Isomucronulatol** 7-O-glucoside is suggested to inhibit this pathway, thereby downregulating the expression of downstream targets such as matrix metalloproteinase 13 (MMP-13), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF- $\alpha$ ).[11]



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Caption: Inhibition of the NF-κB signaling pathway by **Isomucronulatol** 7-O-glucoside.

## Anticancer Activity

Some commercial suppliers claim that (R)-**Isomucronulatol** exhibits significant cytotoxic effects against various human tumor cell lines, potentially through the disruption of the cell cycle and induction of apoptosis.<sup>[1]</sup> However, it is crucial to note that these claims have not yet been substantiated by peer-reviewed scientific literature and should be considered preliminary.  
<sup>[1]</sup>

## Experimental Protocols

To facilitate further research, this section provides a standardized protocol for assessing the cytotoxic effects of **Isomucronulatol**, a common preliminary step in anticancer drug discovery.

### MTT Cell Viability Assay for Cytotoxicity Screening

This protocol is designed to evaluate the cytotoxic effects of **Isomucronulatol** on cancer cell lines.<sup>[3][10]</sup> The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

#### Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell adherence.
- **Compound Treatment:** Prepare a stock solution of **Isomucronulatol** in DMSO. Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 μM). Remove the old medium from the cells and add 100 μL of the medium containing the various concentrations of **Isomucronulatol**. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plate for 48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **MTT Addition:** After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

- Formazan Solubilization: Carefully remove the medium from each well. Add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the  $IC_{50}$  value (the concentration of the compound that causes 50% inhibition of cell growth).

#### Rationale for Experimental Choices:

- Cell Density: The initial cell seeding density is optimized to ensure that the cells are in the logarithmic growth phase during the experiment and that the control wells do not become over-confluent.
- Concentration Range: A wide range of concentrations is used to establish a dose-response curve, which is essential for accurately determining the  $IC_{50}$  value.
- Incubation Time: A 48-hour incubation period is a standard duration for assessing the cytotoxic effects of a compound.
- Controls: The inclusion of vehicle and positive controls is critical for validating the assay and ensuring that the observed effects are due to the test compound.

## Conclusion and Future Directions

**Isomucronulatol** is an isoflavan with demonstrated anti-inflammatory properties, primarily through the inhibition of the NF- $\kappa$ B signaling pathway. While preliminary data suggests potential anticancer and antimicrobial activities, these require more rigorous investigation. A significant gap in the current body of research is the lack of studies differentiating the biological activities of the (R)- and (S)-enantiomers of **Isomucronulatol**.<sup>[6]</sup> Future research should focus on the enantioselective synthesis or chiral separation of **Isomucronulatol** to enable a thorough investigation of the stereospecific bioactivity of each enantiomer. Such studies will be crucial for unlocking the full therapeutic potential of this promising natural product.

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